An In-Depth Technical Guide to the Mechanism of Action of Quinupristin/Dalfopristin (RP 70676)
An In-Depth Technical Guide to the Mechanism of Action of Quinupristin/Dalfopristin (RP 70676)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinupristin/dalfopristin, a member of the streptogramin class of antibiotics, represents a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria. This combination antibiotic, also known by the investigational code RP 59500, is comprised of two synergistic components: quinupristin (derived from pristinamycin I) and dalfopristin (derived from pristinamycin IIA). The component referred to as RP 70676 is understood to be associated with dalfopristin within the context of its development. This technical guide provides a comprehensive overview of the mechanism of action of quinupristin/dalfopristin, detailing its molecular interactions, synergistic effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis
The primary target of quinupristin/dalfopristin is the bacterial 50S ribosomal subunit, the site of protein synthesis. The two components, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), bind to adjacent sites on the 50S subunit, leading to a synergistic inhibition of protein synthesis that is often bactericidal.[1]
Dalfopristin's Role: Dalfopristin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding event induces a conformational change in the ribosome, which in turn significantly increases the binding affinity of quinupristin.[2] Dalfopristin's binding interferes with the early steps of protein synthesis by inhibiting peptidyl transfer, the process of forming peptide bonds between amino acids.[2]
Quinupristin's Role: Quinupristin binds to a nearby site in the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2] This binding obstructs the path of the growing polypeptide chain, thereby inhibiting the late phase of protein synthesis.[2] This blockage leads to the premature release of incomplete peptide chains.
The synergistic action of both components results in a stable, ternary complex with the ribosome, effectively halting protein synthesis and leading to bacterial cell death.
Quantitative Data: Antimicrobial Activity
The in vitro activity of quinupristin/dalfopristin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for quinupristin/dalfopristin against key Gram-positive pathogens.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ||||
| Methicillin-Susceptible (MSSA) | - | 1 | 1 | 0.25–1 |
| Methicillin-Resistant (MRSA) | - | 1 | 1 | 0.25–1 |
| Oxacillin-Susceptible | - | 0.5 | - | - |
| Oxacillin-Resistant | - | 1 | - | - |
| Streptococcus pneumoniae | ||||
| Penicillin-Susceptible | 4,626 | 0.5 | 1 | 0.25–4 |
| Penicillin-Resistant | - | 0.5 | 1 | 0.25–4 |
| Enterococcus faecium | ||||
| Vancomycin-Susceptible | 51 | 0.5 | 1 | - |
| Vancomycin-Resistant | - | 1 | - | - |
| Enterococcus faecalis | ||||
| - | - | - | 8–32 |
Data compiled from multiple sources.[3][4][5][6][7][8][9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of quinupristin/dalfopristin.
In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a cell-free extract. The amount of synthesized protein is quantified, and the inhibitory effect of the antibiotic is determined by the reduction in protein production.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), a DNA template with a suitable promoter (e.g., T7), amino acids, and an energy source.
-
Antibiotic Addition: Add varying concentrations of quinupristin, dalfopristin, or the combination to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Ribosome Filter-Binding Assay
This assay is used to determine the binding affinity of an antibiotic to the ribosome.
Principle: Radiolabeled antibiotic is incubated with ribosomes. The mixture is then passed through a nitrocellulose filter, which retains ribosomes and any bound antibiotic. The amount of radioactivity on the filter is proportional to the amount of bound antibiotic.
Protocol:
-
Radiolabeling: Synthesize or obtain a radiolabeled version of quinupristin or dalfopristin (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of radiolabeled antibiotic with increasing concentrations of purified 70S ribosomes or 50S ribosomal subunits in a suitable binding buffer.
-
Filtration: After reaching equilibrium, rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.
-
Washing: Wash the filter with cold binding buffer to remove any unbound antibiotic.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the ribosome concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a binding isotherm.[11][12][13]
Toeprinting Assay (Primer Extension Inhibition)
This assay is used to map the precise binding site of an antibiotic on the ribosomal RNA.
Principle: A DNA primer is annealed to an mRNA template downstream of the antibiotic binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the ribosome stalled by the bound antibiotic, it terminates, resulting in a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the ribosome and, by inference, the antibiotic binding site.[1][14]
Protocol:
-
Complex Formation: Incubate mRNA, purified 70S ribosomes, and the antibiotic of interest to form a stable stalled complex.
-
Primer Annealing: Add a fluorescently or radioactively labeled DNA primer that is complementary to a sequence downstream of the expected binding site on the mRNA.
-
Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs.
-
Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The position of the truncated cDNA fragment (the toeprint) relative to the sequencing ladder reveals the precise nucleotide on the rRNA where the ribosome is stalled by the antibiotic.[15]
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In-vitro activity of quinupristin/dalfopristin compared with other widely used antibiotics against strains isolated from patients with endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of quinupristin/dalfopristin, RP59500, against gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. app.cristin.no [app.cristin.no]
- 10. In vitro activity of quinupristin/dalfopristin against selected bacterial pathogens isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 12. researchgate.net [researchgate.net]
- 13. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 15. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
